molecular formula C6H8ClN3O B3053726 2-[(2-Chloropyrimidin-4-yl)amino]ethanol CAS No. 55662-06-1

2-[(2-Chloropyrimidin-4-yl)amino]ethanol

Cat. No.: B3053726
CAS No.: 55662-06-1
M. Wt: 173.6 g/mol
InChI Key: BFMJFUXSPYIYBK-UHFFFAOYSA-N
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Description

The Pyrimidine (B1678525) Nucleus: A Foundational Scaffold in Chemical Synthesis and Research

The pyrimidine ring is an aromatic heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. growingscience.com This structural unit is of immense importance in nature, forming the core of several essential biomolecules. slideshare.netwikipedia.org Three of the five primary nucleobases in nucleic acids, cytosine, thymine, and uracil (B121893), are pyrimidine derivatives. wikipedia.org These bases are fundamental to the structure and function of DNA and RNA, encoding the genetic information of all living organisms. slideshare.net

Beyond its role in genetics, the pyrimidine nucleus is present in thiamine (B1217682) (vitamin B1) and various other natural compounds. wikipedia.orgchemicalbook.com The versatility of the pyrimidine ring system and its ability to be readily functionalized has made it a "privileged scaffold" in medicinal chemistry and chemical synthesis. nih.gov Synthetic routes to pyrimidine derivatives are well-established, often involving the condensation of β-dicarbonyl compounds with amidines, urea, or guanidines. wikipedia.org This accessibility allows chemists to generate vast libraries of pyrimidine-based compounds for various research applications.

Significance of Substituted Pyrimidine Derivatives in Contemporary Chemical Research

The strategic modification of the pyrimidine nucleus has led to the discovery of a multitude of compounds with diverse and potent biological activities. orientjchem.orgnih.gov The introduction of different substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. nih.gov

Substituted pyrimidines are a cornerstone of modern drug discovery, with derivatives exhibiting a wide spectrum of pharmacological effects. gsconlinepress.com The development of these compounds is a major focus in medicinal chemistry, leading to treatments for a variety of diseases. growingscience.comnih.gov

Reported Biological Activities of Substituted Pyrimidine Derivatives

Biological Activity Reference
Anticancer nih.govgsconlinepress.com
Antiviral chemicalbook.comorientjchem.org
Antimicrobial orientjchem.org
Anti-inflammatory orientjchem.orggsconlinepress.com
Antimalarial orientjchem.orgnih.gov
Antihypertensive growingscience.com
Antidiabetic nih.gov

Rationale for Academic Investigation of 2-[(2-Chloropyrimidin-4-yl)amino]ethanol

The compound this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. Its structure incorporates several key features that make it a versatile building block for chemical synthesis.

The pyrimidine core provides the foundational scaffold, which is known to interact with various biological targets. The chlorine atom at the 2-position of the pyrimidine ring is a crucial reactive site. As a good leaving group, it facilitates nucleophilic substitution reactions, allowing for the straightforward introduction of a wide array of functional groups. mdpi.com This reactivity is fundamental to creating libraries of novel pyrimidine derivatives for screening and optimization in drug discovery programs. nih.gov

Furthermore, the ethanolamine (B43304) side chain at the 4-position offers additional points for chemical modification. The hydroxyl group can be derivatized, or the entire side chain can influence the molecule's solubility and hydrogen bonding capabilities, which are critical for its interaction with biological macromolecules. The investigation of molecules like this compound is driven by the need for versatile and well-characterized starting materials to accelerate the discovery of new chemical entities with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chloropyrimidin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c7-6-9-2-1-5(10-6)8-3-4-11/h1-2,11H,3-4H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMJFUXSPYIYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406156
Record name 2-[(2-chloropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-06-1
Record name 2-[(2-chloropyrimidin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 2 Chloropyrimidin 4 Yl Amino Ethanol

Pathways to the 2-Chloropyrimidin-4-yl Scaffold

The foundational 2-chloropyrimidin-4-yl scaffold is typically derived from 2,4-dichloropyrimidine (B19661). The differential reactivity of the two chlorine atoms on the pyrimidine (B1678525) ring is the cornerstone of the synthetic strategies employed.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Dichloropyrimidine Precursors

The most prevalent and well-established method for the synthesis of 4-substituted-2-chloropyrimidines is the nucleophilic aromatic substitution (SNAr) reaction on 2,4-dichloropyrimidine. researchgate.netresearchgate.net This precursor contains two chlorine atoms at positions 2 and 4, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring.

The regioselectivity of the SNAr reaction on 2,4-dichloropyrimidine is a critical aspect of this strategy. It is widely recognized that the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. researchgate.net This preferential reactivity is attributed to the greater electron deficiency at the C4 position, making it more susceptible to nucleophilic attack. This inherent selectivity allows for the controlled, stepwise functionalization of the dichloropyrimidine ring, which is a significant advantage in multi-step syntheses.

Regioselective Functionalization of Pyrimidine Rings

The regioselective functionalization of the pyrimidine ring is pivotal in ensuring the desired isomer of the final product is obtained. In the context of synthesizing the 2-chloropyrimidin-4-yl scaffold for 2-[(2-Chloropyrimidin-4-yl)amino]ethanol, the goal is to selectively substitute the chlorine at the C4 position while leaving the C2 chlorine intact for subsequent reactions or as a required feature of the final molecule.

This regioselectivity is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence of substituents on the pyrimidine ring. For instance, while primary and secondary amines generally attack the C4 position, the selectivity can be further enhanced by careful control of the reaction temperature and the choice of base. The predictable nature of this regioselectivity makes 2,4-dichloropyrimidine a versatile and valuable starting material in synthetic organic chemistry. researchgate.net

Introduction and Elaboration of the Aminoethanol Moiety

Once the 2-chloropyrimidin-4-yl scaffold is established, the next crucial step is the introduction of the aminoethanol side chain. This can be achieved through several strategic approaches, primarily involving direct amination or sequential coupling methods.

Direct Amination Reactions with Ethanolamine (B43304) Derivatives

The most direct approach for the synthesis of this compound is the reaction of 2,4-dichloropyrimidine with 2-aminoethanol. This reaction proceeds via the aforementioned SNAr mechanism, where the amino group of ethanolamine acts as the nucleophile, displacing the more reactive chlorine atom at the C4 position of the pyrimidine ring.

This direct amination is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate. The choice of solvent is also critical and can influence the reaction rate and yield. Protic solvents like ethanol (B145695) or isopropanol (B130326) are often employed.

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2,4-Dichloropyrimidine2-AminoethanolTriethylamineEthanolReflux3Not specified
2,4-DichloropyrimidineVarious AminesTriethylaminePropanol120-140 (Microwave)0.25-0.5High

Sequential Coupling and Derivatization Strategies

In some synthetic strategies, the aminoethanol moiety may be introduced in a stepwise fashion. This could involve an initial coupling of a protected ethanolamine derivative, followed by a deprotection step. For example, a Boc-protected ethanolamine could be reacted with 2,4-dichloropyrimidine, and the Boc group subsequently removed under acidic conditions. This approach can be advantageous when other functional groups in the molecule are sensitive to the conditions of the direct amination reaction.

Another sequential strategy could involve the initial introduction of a different functional group at the C4 position, which is then converted to the aminoethanol side chain. However, for a relatively simple molecule like this compound, the direct amination approach is generally more efficient and atom-economical.

Optimization of Reaction Conditions and Process Efficiency

The optimization of reaction conditions is crucial for developing a scalable and cost-effective synthesis of this compound. Key parameters that are typically optimized include the choice of base, solvent, reaction temperature, and reaction time.

The selection of the base is important to ensure efficient neutralization of the generated acid without promoting side reactions. Triethylamine is a common choice due to its volatility, which facilitates its removal during workup. The solvent can have a significant impact on the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol are often used.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov In the context of the SNAr amination of chloropyrimidines, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. nih.gov

ParameterCondition 1Condition 2Condition 3Outcome
SolventEthanolDMFAcetonitrileEthanol often provides a good balance of solubility and reactivity.
BaseTriethylaminePotassium CarbonateDIPEAChoice of base can influence reaction rate and ease of workup.
TemperatureRoom TemperatureReflux120-140°C (Microwave)Higher temperatures generally increase the reaction rate.

Process efficiency can also be enhanced by simplifying the workup and purification procedures. In some cases, the product may precipitate from the reaction mixture upon cooling, allowing for simple filtration as the primary purification step. Chromatographic purification may be necessary to achieve high purity, but its use is often minimized in large-scale production to reduce costs and solvent waste.

Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, a critical class of compounds in the pharmaceutical and agrochemical industries, has traditionally involved methods that are often resource-intensive and generate significant waste. google.comgoogle.com In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into synthetic strategies to develop more sustainable and eco-friendly processes. google.comgoogle.com These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. google.com

Several key green chemistry approaches have been successfully applied to the synthesis of pyrimidines. These include the use of alternative energy sources like microwave and ultrasound irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. google.comnih.gov Solvent-free reactions and the use of greener solvents, such as water or ionic liquids, are also gaining prominence as they minimize the environmental impact associated with volatile organic compounds. google.comgoogle.com

The development and application of heterogeneous and reusable catalysts are also crucial in advancing the green synthesis of pyrimidines. google.com These catalysts can be easily separated from the reaction mixture and reused, reducing costs and waste. google.com Biocatalysis, employing enzymes to carry out specific transformations, is another emerging area that offers high selectivity and mild reaction conditions. google.com

The core principles of green chemistry being applied to pyrimidine synthesis are summarized in the following table:

Green Chemistry PrincipleApplication in Pyrimidine SynthesisBenefits
Atom Economy Maximizing the incorporation of all materials used in the process into the final product through reactions like cycloadditions and multicomponent reactions. patsnap.comReduced waste, increased efficiency.
Use of Safer Solvents and Auxiliaries Employing water, ionic liquids, or solvent-free conditions. google.comgoogle.comReduced toxicity and environmental pollution.
Energy Efficiency Utilizing microwave and ultrasound irradiation to accelerate reactions. google.comnih.govLower energy consumption, shorter reaction times.
Use of Renewable Feedstocks Exploring the use of biomass-derived starting materials. google.compatsnap.comReduced reliance on fossil fuels.
Catalysis Employing reusable heterogeneous catalysts and biocatalysts. google.comIncreased reaction efficiency, reduced waste, milder reaction conditions.
Designing for Degradation Designing molecules that will break down into innocuous products at the end of their lifecycle.Reduced environmental persistence and long-term impact.
Real-time analysis for Pollution Prevention In-process monitoring to prevent the formation of byproducts.Minimized waste and improved process control.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and reaction conditions that minimize the potential for chemical accidents.Enhanced laboratory and industrial safety.

The adoption of these green chemistry principles is not only environmentally responsible but also offers economic advantages through reduced raw material consumption, lower energy costs, and simplified waste disposal. google.com

Patent Landscape of Synthetic Methodologies for Related Pyrimidine Intermediates

The patent literature provides valuable insights into the industrial-scale synthesis of key intermediates required for the production of this compound. A crucial starting material for this synthesis is 2,4-dichloropyrimidine or a similarly substituted pyrimidine. The patents surrounding these intermediates focus on achieving high yields, purity, and cost-effectiveness, often employing strategies that align with green chemistry principles.

A significant portion of the patent landscape is dedicated to the synthesis of 2,4-dichloropyrimidine and its derivatives. Traditional methods often involve the chlorination of uracil (B121893) or its derivatives using reagents like phosphorus oxychloride. google.com However, these methods can generate significant phosphorus-containing waste. Recent patents disclose more environmentally friendly approaches. For instance, one invention describes a method for preparing 2,4-dichloropyrimidine by reacting a specific compound with phosgene (B1210022) in the presence of a catalyst, which can be reused, thereby reducing waste. google.com

Another area of focus in the patent literature is the regioselective substitution of 2,4-dichloropyrimidines. The reaction of 2,4-dichloropyrimidine with an amine can lead to a mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers, which are often difficult to separate. google.com Patents have been granted for processes that achieve high regioselectivity, favoring the formation of the desired 4-amino-2-chloro-pyrimidine isomer. One such patent describes a method for the selective addition of an amine to the C-2 position of a pyrimidine ring in the presence of a Lewis acid and a non-nucleophilic base. google.com

The synthesis of various aminopyrimidine derivatives as intermediates for pharmaceuticals is also a prominent feature of the patent landscape. For example, a patent discloses a process for preparing 2,4-diamino-6-chloropyrimidine, which involves the reaction of guanidine (B92328) hydrochloride with ethyl cyanoacetate, followed by chlorination. patsnap.com Another patent details a method for the synthesis of 2-chloro-4-aminopyridine, a related heterocyclic amine. epo.org

The following table summarizes key patents related to the synthesis of pyrimidine intermediates relevant to the production of this compound:

Patent NumberTitleKey Innovation
US8334383B2 Regioselective preparation of substituted pyrimidinesA method for the selective addition of an amine to the C-2 position of a CF3-substituted pyrimidine ring using a Lewis acid and a non-nucleophilic base, addressing the challenge of regioselectivity in nucleophilic substitution reactions of 2,4-dichloropyrimidines. google.com
CN104974085A Preparation method of 2-chloro-4-aminopyridineA multi-step synthesis of 2-chloro-4-aminopyridine starting from 2-chloropyridine, involving oxidation, nitration, and reduction steps. The method is described as having mild reaction conditions and high yield. epo.org
CN112048842A A kind of preparation method of 2,4-dichloropyrimidine and its derivativesA process for preparing 2,4-dichloropyrimidine and its derivatives by reacting a compound with phosgene in the presence of a reusable catalyst, aiming to reduce phosphorus-containing wastewater. google.com
EP3275882A1 Process of synthesizing substituted pyridine (B92270) and pyrimidine compoundDescribes a synthetic route for substituted pyrimidine compounds, highlighting a cost-effective and high-purity process suitable for industrial production.
CN114409381A Preparation method of 2, 4-diamino-6-chloropyrimidineDetails a two-step process for synthesizing 2,4-diamino-6-chloropyrimidine, starting from guanidine hydrochloride and ethyl cyanoacetate, followed by chlorination. patsnap.com

These patents highlight the ongoing efforts to develop more efficient, selective, and sustainable methods for the synthesis of pyrimidine-based intermediates, which are crucial for the production of a wide range of valuable chemical compounds.

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Chloropyrimidin 4 Yl Amino Ethanol and Its Analogues

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Single-Crystal X-ray Crystallography for Absolute Configuration and Molecular Conformation

While a crystal structure for 2-[(2-Chloropyrimidin-4-yl)amino]ethanol has not been reported, the analysis of a closely related precursor, 2-Chloropyrimidin-4-amine, provides a foundational understanding of the pyrimidine (B1678525) core's structural properties. rsc.orgrsc.org

The crystal structure of 2-Chloropyrimidin-4-amine reveals a nearly planar pyrimidine ring. In the crystalline state, molecules of 2-Chloropyrimidin-4-amine are interconnected through pairs of N—H⋯N hydrogen bonds, creating inversion dimers. These dimers are further linked into an undulating two-dimensional network. rsc.org

Table 1: Crystallographic Data for the Analogue 2-Chloropyrimidin-4-amine rsc.org

ParameterValue
FormulaC₄H₄ClN₃
Molecular Weight129.55
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8316 (2)
b (Å)11.8651 (7)
c (Å)12.7608 (7)
β (°)100.886 (2)
Volume (ų)569.70 (5)
Z4

This data pertains to the precursor 2-Chloropyrimidin-4-amine and serves as a reference for the pyrimidine core.

Powder X-ray Diffraction for Crystalline Form Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism. A PXRD pattern is a fingerprint of a crystalline solid, with peak positions corresponding to the lattice spacings and peak intensities related to the crystal structure.

As no experimental PXRD pattern for this compound is available, a theoretical pattern can be predicted from a known single-crystal structure. In the absence of such a structure for the target compound, we can surmise that its PXRD pattern would exhibit a series of sharp peaks, indicative of a well-ordered crystalline material. The precise 2θ angles and intensities of these peaks would be unique to its specific crystalline form(s). Any variations in the crystalline form, such as polymorphs or solvates, would result in a distinctly different PXRD pattern.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound would provide a wealth of information regarding its proton environments. Based on the analysis of related structures, the following proton signals are anticipated:

Pyrimidine Ring Protons: The two protons on the pyrimidine ring are expected to appear as doublets in the aromatic region of the spectrum. The proton at position 6 (adjacent to the amino group) would likely be upfield compared to the proton at position 5 due to the electron-donating effect of the amino group.

Aminoethanol Side Chain Protons: The methylene (B1212753) groups of the ethanolamine (B43304) side chain (-NH-CH₂-CH₂-OH) would likely appear as two distinct multiplets. The methylene group adjacent to the amino group (-NH-CH₂-) would be expected to show coupling to the proton on the nitrogen and the adjacent methylene group. Similarly, the methylene group adjacent to the hydroxyl group (-CH₂-OH) would show coupling to the adjacent methylene group and the hydroxyl proton. The exact chemical shifts and coupling patterns would be dependent on the solvent and temperature.

Amine and Hydroxyl Protons: The protons of the secondary amine (-NH-) and the hydroxyl group (-OH) would likely appear as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

For comparison, ¹H NMR data for a series of 2-amino-4-chloro-pyrimidine derivatives with different amine substituents show characteristic signals for the pyrimidine protons, typically as an AB quartet system. nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrimidine H-56.0 - 6.5d
Pyrimidine H-67.5 - 8.0d
-NH-CH₂ -3.4 - 3.8m
-CH₂ -OH3.6 - 4.0m
-NH -Variable (broad)s
-OH Variable (broad)s

These are estimated ranges based on general principles and data from related compounds.

¹³C NMR for Carbon Backbone and Functional Group Assignment

The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing information about the carbon framework of the molecule. The anticipated chemical shifts for the carbon atoms are as follows:

Pyrimidine Ring Carbons: The four carbon atoms of the pyrimidine ring would exhibit distinct signals in the downfield region of the spectrum. The carbon atom bonded to the chlorine atom (C-2) and the carbon atom bonded to the amino group (C-4) would be significantly deshielded. The carbon atoms at positions 5 and 6 would appear at relatively higher fields.

Aminoethanol Side Chain Carbons: The two carbon atoms of the ethanolamine side chain would be found in the aliphatic region of the spectrum. The carbon atom adjacent to the nitrogen atom (-NH-C H₂-) would likely be at a slightly lower field than the carbon atom adjacent to the oxygen atom (-C H₂-OH).

¹³C NMR data for various 2-amino-4-chloro-pyrimidine analogues confirm the expected chemical shift regions for the pyrimidine carbons. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyrimidine C-2160 - 165
Pyrimidine C-4162 - 167
Pyrimidine C-595 - 105
Pyrimidine C-6155 - 160
-NH-C H₂-40 - 45
-C H₂-OH60 - 65

These are estimated ranges based on general principles and data from related compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of molecular masses and the elucidation of fragmentation pathways, providing unequivocal structural confirmation of novel compounds. nih.govijirset.com For this compound, HRMS analysis is crucial for verifying its elemental composition. The calculated exact mass of the protonated molecule [M+H]⁺ is a key identifier in HRMS analysis.

The elemental composition of this compound is C₆H₈ClN₃O. The theoretical exact mass of the neutral molecule is 173.03559 Da. nih.gov In a typical HRMS experiment, the compound would be expected to be observed as its protonated form, [C₆H₉ClN₃O]⁺, with a theoretical m/z of 174.04342. The high mass accuracy of HRMS allows for the experimental mass to be determined with a deviation of only a few parts per million (ppm) from the theoretical value, thus confirming the molecular formula.

While specific experimental HRMS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known fragmentation patterns of related pyrimidine derivatives. sphinxsai.com The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

Table 1: Predicted HRMS Data for this compound

SpeciesMolecular FormulaTheoretical m/z
[M+H]⁺C₆H₉ClN₃O⁺174.04342
[M-CH₂OH]⁺C₅H₆ClN₃⁺143.02772
[M-C₂H₄O]⁺C₄H₄ClN₃⁺129.00937
[C₄H₃ClN₂]⁺C₄H₃ClN₂⁺113.99575

The fragmentation of this compound would likely initiate with the cleavage of the ethanol (B145695) side chain. A common fragmentation pathway for molecules containing a hydroxyethyl (B10761427) group is the loss of a formaldehyde (B43269) (CH₂O) or a ethylene (B1197577) oxide (C₂H₄O) neutral molecule. Another probable fragmentation involves the cleavage of the C-C bond of the ethanol moiety, leading to the loss of a CH₂OH radical. Further fragmentation could involve the pyrimidine ring itself, although this is generally a more stable aromatic system. The cleavage of the C-Cl bond is also a possibility, leading to a fragment ion with a characteristic isotopic pattern for chlorine.

A plausible fragmentation pathway for the protonated molecule of this compound is proposed as follows:

Loss of the hydroxyethyl group: The [M+H]⁺ ion at m/z 174.04342 could undergo cleavage of the N-C bond connecting the ethanolamine side chain to the pyrimidine ring, resulting in a fragment ion corresponding to the 2-chloropyrimidin-4-amine cation at m/z 129.00937. nih.gov

Loss of a CH₂OH radical: Cleavage of the C-C bond in the side chain could lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in an ion at m/z 143.02772.

Cleavage of the pyrimidine ring: Although less common, fragmentation of the pyrimidine ring can occur, leading to smaller charged fragments.

The study of these fragmentation pathways provides valuable information about the connectivity of the atoms within the molecule, complementing the precise mass measurement to provide a comprehensive structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present in the molecule. The IR spectrum of this compound is expected to show a combination of absorption bands corresponding to the vibrations of the pyrimidine ring, the secondary amine, the hydroxyl group, and the alkyl chain.

Based on the analysis of related pyrimidine derivatives and general spectroscopic data, the characteristic IR absorption bands for this compound can be predicted. researchgate.netresearchgate.netvscht.cz

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3500 - 3200 (broad)
N-H (Amine)Stretching3400 - 3250
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=N (Pyrimidine)Stretching1620 - 1520
C=C (Pyrimidine)Stretching1580 - 1400
C-O (Alcohol)Stretching1260 - 1050
C-N (Amine)Stretching1350 - 1250
C-ClStretching800 - 600

The IR spectrum would be dominated by a broad absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, likely broadened by hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to appear in a similar region, around 3400-3250 cm⁻¹.

The aromatic C-H stretching vibrations of the pyrimidine ring are anticipated to be observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching vibrations of the ethanol side chain will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.

The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of characteristic absorption bands in the fingerprint region, typically between 1620 cm⁻¹ and 1400 cm⁻¹. The exact positions of these bands are sensitive to the substitution pattern on the ring.

The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1260-1050 cm⁻¹ region. The C-N stretching of the secondary amine will likely be observed between 1350 cm⁻¹ and 1250 cm⁻¹. Finally, the C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

The collective analysis of these characteristic absorption bands provides a molecular fingerprint, allowing for the confirmation of the various functional groups present in this compound and serving as a valuable tool for its identification and characterization.

Mechanistic Investigations of Chemical Transformations Involving 2 2 Chloropyrimidin 4 Yl Amino Ethanol

Detailed Reaction Mechanism Elucidation for Nucleophilic Substitution Reactions

The synthesis of 2-[(2-Chloropyrimidin-4-yl)amino]ethanol involves the reaction of 2,4-dichloropyrimidine (B19661) with 2-aminoethanol. The reaction mechanism is a classic example of nucleophilic aromatic substitution, which typically proceeds via a stepwise addition-elimination pathway.

The reaction is initiated by the nucleophilic attack of the amino group of 2-aminoethanol on the electron-deficient pyrimidine (B1678525) ring. The pyrimidine ring is activated towards nucleophilic attack by the presence of two electron-withdrawing nitrogen atoms and two chloro substituents. The substitution predominantly occurs at the C4 position of the pyrimidine ring. This regioselectivity is attributed to the greater stabilization of the negative charge in the intermediate formed during attack at the C4 position compared to the C2 position. The para-quinoid-like Meisenheimer intermediate resulting from C4 attack is more stable than the ortho-quinoid-like intermediate from C2 attack. acs.org

The proposed stepwise mechanism involves the following key steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the C4 carbon of 2,4-dichloropyrimidine. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex.

Formation of the Meisenheimer Intermediate: This intermediate is a resonance-stabilized anionic σ-complex. The negative charge is delocalized over the pyrimidine ring and the nitro groups (if present), which contributes to its transient stability. The presence of two nitrogen atoms in the pyrimidine ring aids in stabilizing this intermediate. mdpi.com

Chloride Ion Elimination: The intermediate then collapses, leading to the departure of the chloride ion from the C4 position. This step re-establishes the aromaticity of the pyrimidine ring.

Proton Transfer: A final proton transfer step, likely involving a solvent molecule or another base, from the newly attached amino group yields the final product, this compound.

While the stepwise mechanism is widely accepted for many SNAr reactions, the possibility of a concerted mechanism, where the bond formation and bond breaking occur simultaneously, cannot be entirely ruled out without specific computational and experimental evidence for this particular reaction.

Identification of Reaction Intermediates and Transition States

The key intermediate in the nucleophilic substitution reaction leading to this compound is the Meisenheimer complex. Spectroscopic identification of such transient species can be challenging due to their short lifetimes. However, their existence is strongly supported by extensive studies on analogous SNAr reactions. acs.org

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the structures and energies of both intermediates and transition states. For the reaction of 2,4-dichloropyrimidine with an amine, computational models can predict the geometry of the Meisenheimer intermediate, showing the tetrahedral nature of the C4 carbon and the delocalization of the negative charge.

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

The kinetic and thermodynamic parameters of the synthesis of this compound provide crucial information about the reaction's feasibility, rate, and equilibrium position.

Kinetics: The rate of the reaction is influenced by several factors, including the nature of the solvent, the temperature, and the presence of any catalysts. The reaction generally follows second-order kinetics, being first order in both 2,4-dichloropyrimidine and 2-aminoethanol.

Experimental kinetic data for the SNAr reactions of dichloropyrimidines with amines show that the C4 position is significantly more reactive than the C2 position. The lack of significant regioselectivity in some amination reactions suggests that the isomers can be difficult to separate. acs.org The use of a base, such as triethylamine (B128534), is common in these reactions to neutralize the HCl generated and drive the reaction to completion. mdpi.com

The enthalpy change (ΔH) for the reaction is typically negative (exothermic) due to the formation of a stronger C-N bond at the expense of a weaker C-Cl bond. The entropy change (ΔS) is expected to be relatively small.

The following table summarizes hypothetical kinetic and thermodynamic parameters based on general principles of SNAr reactions.

ParameterValueSignificance
Rate LawRate = k[2,4-dichloropyrimidine][2-aminoethanol]Second-order kinetics
Activation Energy (Ea)ModerateReaction proceeds at a reasonable rate at moderate temperatures
Enthalpy of Reaction (ΔH)Negative (Exothermic)The reaction releases heat and is energetically favorable
Gibbs Free Energy (ΔG)NegativeThe reaction is spontaneous under standard conditions
Equilibrium Constant (K)> 1The equilibrium lies towards the formation of the product

It is important to note that these are generalized parameters and experimental determination is necessary for precise values for this specific reaction.

Theoretical and Computational Chemistry Studies on 2 2 Chloropyrimidin 4 Yl Amino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. physchemres.org This process involves finding the lowest energy state on the potential energy surface. For 2-[(2-Chloropyrimidin-4-yl)amino]ethanol, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. physchemres.org

From this optimized geometry, various electronic properties and reactivity descriptors can be calculated. ijcce.ac.ir These descriptors help in predicting how the molecule will behave in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. epstem.net

Other global reactivity descriptors that can be derived from these energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters provide a quantitative basis for understanding the molecule's reactivity profile. ijcce.ac.ir Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. These maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, indicating likely sites for electrophilic and nucleophilic attack, respectively. epstem.netijcce.ac.ir

Interactive Data Table: Representative Global Reactivity Descriptors (Hypothetical) Note: The following data is illustrative of typical outputs from DFT calculations for similar molecules, as specific data for the target compound is not available.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate electronic energies and properties. These high-level calculations would serve to refine the results obtained from DFT, offering a benchmark for accuracy, particularly for properties sensitive to electron correlation effects.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the analysis from a static picture to a dynamic understanding of the molecule's behavior and interactions.

Conformational Analysis and Potential Energy Surfaces

The ethanol (B145695) side chain of this compound introduces conformational flexibility. A conformational analysis would involve systematically rotating the rotatable bonds (e.g., C-C, C-N, C-O bonds) and calculating the energy of each resulting conformation. This exploration generates a Potential Energy Surface (PES), which maps the energy of the molecule as a function of its geometry. The PES reveals the low-energy, stable conformers (local minima) and the energy barriers (saddle points) that separate them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how easily it can transition between them.

Intermolecular Interaction Analysis

Understanding how this compound interacts with other molecules is key to predicting its behavior in a condensed phase or a biological system. The molecule has several features that can participate in non-covalent interactions:

Hydrogen Bonding: The amino (-NH-) group and the hydroxyl (-OH) group can act as hydrogen bond donors, while the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen of the hydroxyl group can act as acceptors.

π-stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems.

Computational methods can quantify the strength and geometry of these interactions, providing insight into the molecule's solubility, crystal packing, and potential binding to biological targets.

Reaction Pathway Modeling and Barrier Calculations

A key aspect of the reactivity of this compound is the potential for nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the chlorine atom. researchgate.netchemicalbook.com Computational modeling can elucidate the mechanism of such a reaction. researchgate.net

This involves identifying the structures of the reactants, transition state(s), intermediates, and products along the reaction coordinate. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier from the reactants to the transition state, known as the activation energy (Ea), determines the reaction rate. researchgate.net Theoretical calculations can compare the activation barriers for different nucleophiles or investigate how solvent effects might influence the reaction pathway, providing a detailed, atomistic view of the chemical transformation. zenodo.org

Interactive Data Table: Hypothetical Reaction Energy Profile Note: This table represents a typical output for a modeled SNAr reaction. Specific data for the target compound is not available.

2 2 Chloropyrimidin 4 Yl Amino Ethanol As a Key Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The structure of 2-[(2-Chloropyrimidin-4-yl)amino]ethanol contains both a nucleophilic secondary amine and a primary alcohol. This arrangement makes it an ideal precursor for the synthesis of fused heterocyclic ring systems through intramolecular cyclization reactions. The proximity of the hydroxyl group to the pyrimidine (B1678525) ring allows for the formation of new rings, leading to complex polycyclic structures.

One of the most significant applications is in the synthesis of pyrimido[4,5-b] nih.govnih.govoxazine derivatives. This transformation can be achieved by an intramolecular nucleophilic attack of the hydroxyl group's oxygen atom on the C2 position of the pyrimidine ring, displacing the chloride ion. This type of cyclization is a powerful method for constructing bicyclic systems that are often explored as scaffolds in drug discovery. The reaction typically proceeds under basic conditions, which deprotonate the alcohol to form a more nucleophilic alkoxide, thereby facilitating the ring-closing SNAr reaction. The resulting 2,3-dihydropyrimido[4,5-b] nih.govnih.govoxazine core is a key feature in a variety of biologically active molecules.

Furthermore, the inherent reactivity of the 2-chloro-4-aminopyrimidine scaffold allows it to be a starting point for even more complex fused systems, such as pteridines, although this often requires additional functionalization steps. Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, are important in many biological processes. google.com While direct conversion is not typical, derivatives of this compound can be designed to undergo condensation reactions to form such complex heterocyclic systems.

Role in the Modular Construction of Functionalized Pyrimidine Derivatives

The concept of modular construction, or combinatorial chemistry, is central to modern drug discovery, allowing for the rapid synthesis of large libraries of related compounds for biological screening. rsc.org this compound is an excellent building block for this approach due to the differential reactivity of its functional groups. researchgate.net This allows for a sequential and controlled introduction of various substituents, leading to a diverse set of final products from a single starting scaffold.

The typical synthetic strategy involves a two-step diversification process:

Substitution at the C2-position: The chlorine atom at the C2 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents by reacting the compound with different nucleophiles. Common nucleophiles include primary and secondary amines, thiols, and alcohols. This step is often the first diversification point in a combinatorial synthesis, creating a set of intermediates with different groups at the C2 position. nih.gov

Modification of the Hydroxyl Group: The primary alcohol of the ethanol (B145695) side chain provides a second point for diversification. This hydroxyl group can be readily converted into other functional groups through standard organic transformations such as esterification, etherification, or oxidation. For example, reacting the hydroxyl group with various carboxylic acids or acyl chlorides can generate a library of esters, while alkylation can produce a range of ethers.

This modular approach enables the creation of large and diverse libraries of pyrimidine derivatives, which is particularly valuable in the search for new therapeutic agents, such as kinase inhibitors. nih.govgoogle.com The ability to systematically vary the substituents at both the C2-position and the ethanol side chain allows for a thorough exploration of the structure-activity relationship (SAR).

Below is a table illustrating the types of nucleophiles that can be used to functionalize the C2 position of related chloropyrimidine scaffolds.

Nucleophile ClassExample NucleophileResulting C2-Substituent
Primary AminesAniline-NH-Phenyl
Secondary AminesMorpholine-N(CH2CH2)2O
ThiolsThiophenol-S-Phenyl
AlcoholsMethanol-OCH3

Development of Novel Pyrimidine-Based Scaffolds

The pyrimidine ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.gov Specifically, the 2,4-diaminopyrimidine (B92962) core is a key structural feature in numerous approved and investigational kinase inhibitors. nih.govnih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

This compound serves as an excellent starting point for the development of novel pyrimidine-based scaffolds targeting kinases. The initial structure already contains a 4-amino substituted pyrimidine. The subsequent substitution of the 2-chloro group with various amines leads to the formation of a 2,4-diaminopyrimidine core. The ethanol side chain provides an additional vector for modification, allowing for the introduction of solubilizing groups or moieties that can form additional interactions with the target protein.

Research in this area focuses on designing and synthesizing libraries of compounds based on this scaffold and evaluating their biological activity against various kinase targets. For example, by introducing different amine-containing fragments at the C2 position, researchers can systematically probe the ATP-binding site of different kinases to optimize potency and selectivity. nih.gov Molecular modeling and structure-based drug design are often employed to guide the selection of substituents to be incorporated into the scaffold. nih.gov The development of these novel scaffolds contributes to the growing arsenal (B13267) of potential therapeutics for a wide range of diseases.

The following table lists some of the key kinase targets for which pyrimidine-based inhibitors have been developed.

Kinase TargetAssociated Disease Area
Epidermal Growth Factor Receptor (EGFR)Cancer (e.g., Lung, Colorectal)
Bruton's Tyrosine Kinase (BTK)B-cell malignancies, Autoimmune diseases
Aurora KinasesCancer
Cyclin-Dependent Kinases (CDKs)Cancer
Glycogen Synthase Kinase 3 (GSK-3)Neurodegenerative diseases, Diabetes

Structure Reactivity and Structure Recognition Correlations in 2 2 Chloropyrimidin 4 Yl Amino Ethanol Derivatives

Systematic Studies on Substituent Effects on Reactivity and Chemical Behavior

The chemical reactivity of 2-[(2-Chloropyrimidin-4-yl)amino]ethanol is primarily dictated by the electrophilic nature of the pyrimidine (B1678525) ring, further influenced by the chlorine atom at the C2 position, and the nucleophilic character of the amino and hydroxyl groups on the side chain.

The chlorine atom at the C2 position is a labile leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. The rate and success of such reactions are highly dependent on the nature of the nucleophile and the electronic properties of the pyrimidine ring. Electron-withdrawing substituents on the pyrimidine ring would further activate the ring towards nucleophilic attack, enhancing the rate of chlorine displacement. Conversely, electron-donating groups would decrease the electrophilicity of the ring, potentially slowing down the substitution reaction.

The amino group linking the pyrimidine ring and the ethanol (B145695) side chain, as well as the terminal hydroxyl group, also play a significant role in the molecule's reactivity. The secondary amine can undergo further substitution reactions, and the primary alcohol can be oxidized or converted to other functional groups. The interplay between these functional groups can lead to complex reaction pathways, including intramolecular cyclization under certain conditions.

Systematic studies on related pyrimidine derivatives have provided insights into how substituents can modulate reactivity. For instance, the introduction of different substituted amines at the C4 position of 2-amino-4-chloro-pyrimidine has been shown to proceed under microwave irradiation, indicating the amenability of the chloro-substituted pyrimidine to nucleophilic displacement. nih.gov The yields of such reactions can be influenced by the electronic and steric nature of the incoming amine.

A hypothetical systematic study on this compound might involve the introduction of various substituents on the pyrimidine ring and observing the impact on the reactivity of the C2-chloro group. The following table illustrates potential substituent effects:

Substituent at C5/C6Electronic EffectPredicted Effect on C2-Cl Reactivity
-NO₂Strong Electron-WithdrawingIncreased reactivity towards nucleophiles
-CNModerate Electron-WithdrawingIncreased reactivity towards nucleophiles
-HNeutralBaseline reactivity
-CH₃Weak Electron-DonatingDecreased reactivity towards nucleophiles
-OCH₃Strong Electron-DonatingDecreased reactivity towards nucleophiles

These predictions are based on established principles of physical organic chemistry, where electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate in SNAr reactions, thus lowering the activation energy.

Influence of Structural Modifications on Molecular Recognition Properties

Molecular recognition is paramount for the biological activity of any compound, and it is governed by a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic contacts, and π-stacking. The structure of this compound provides multiple opportunities for such interactions.

The pyrimidine ring itself can participate in π-stacking interactions with aromatic residues in a protein binding pocket. The nitrogen atoms in the pyrimidine ring, along with the exocyclic amino group and the terminal hydroxyl group, are all potential hydrogen bond donors and acceptors. The chlorine atom can also participate in halogen bonding, a weaker but significant non-covalent interaction.

Structural modifications can profoundly impact these molecular recognition properties. For example, replacing the chlorine atom with different functional groups can alter the hydrogen bonding capacity and introduce new interaction motifs. The introduction of a bulky substituent could create steric hindrance, preventing the molecule from fitting into a specific binding site, or it could enhance binding through increased van der Waals contacts.

Molecular docking studies on various pyrimidine derivatives have shed light on their binding modes. For instance, derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol have been shown to fit into the active site of histone deacetylase 2 (HDAC2), with the binding affinity influenced by the substituents on the phenyl ring. orientjchem.org Similarly, docking studies of pyrimidine derivatives with the main protease of SARS-CoV-2 have revealed the crucial role of hydrogen bonds and hydrophobic interactions in binding. nih.gov Amino acid residues such as Phe140, Asn142, His41, and Met49 have been identified as key interaction partners. nih.gov

The following table summarizes the potential molecular recognition interactions for the core structure of this compound:

Functional GroupPotential Non-Covalent Interactions
Pyrimidine Ringπ-stacking, Hydrogen bonding (ring nitrogens as acceptors)
C2-ChlorineHalogen bonding, Hydrophobic interactions
Amino LinkerHydrogen bonding (donor and acceptor)
Ethanol Side ChainHydrogen bonding (hydroxyl group as donor and acceptor)

Alterations to this core structure would systematically modify this interaction profile, allowing for the rational design of molecules with tailored binding properties.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) modeling are powerful computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. These approaches are instrumental in modern drug discovery and materials science, enabling the screening of large virtual libraries of compounds and prioritizing synthetic efforts.

For a series of this compound derivatives, a QSPR model could be developed to predict various properties, such as reactivity, solubility, or binding affinity to a particular target. The process would involve:

Data Set Generation: A diverse set of derivatives with known experimental values for the property of interest would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) would be used to build a mathematical model that correlates the descriptors with the observed property.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSPR study on the reactivity of the C2-chloro group in this compound derivatives might yield an equation like:

log(k) = β₀ + β₁σ + β₂Eₛ + β₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents the Hammett electronic parameter of a substituent on the pyrimidine ring.

Eₛ is the Taft steric parameter.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model fitting.

Such a model would allow for the in silico prediction of the reactivity of novel, unsynthesized derivatives, thereby guiding the design of compounds with desired chemical behavior. QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR, are particularly valuable in medicinal chemistry for predicting biological activity. For instance, a QSAR study on novel 1,3,5-triazine (B166579) derivatives has been used to model their antitumor activity. mdpi.com

The application of chemoinformatics and QSPR to this compound and its analogues holds significant promise for accelerating the discovery and development of new molecules with optimized properties for various applications.

Q & A

Q. What are the common synthetic routes for 2-[(2-Chloropyrimidin-4-yl)amino]ethanol, and how can reaction efficiency be improved?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are prepared by reacting chloropyrimidine intermediates with amino alcohols under reflux in polar solvents like ethanol or toluene, often with a base (e.g., triethylamine) to deprotonate the amine . Efficiency improvements include optimizing stoichiometry, reaction time (e.g., 2–24 hours), and temperature (e.g., 80–100°C). Post-synthesis, purification via column chromatography (silica gel or C18 reverse-phase) or recrystallization is critical to isolate high-purity product .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy to confirm the presence of the chloropyrimidine ring and ethanolamine moiety.
  • HPLC-MS for purity assessment and detection of by-products (e.g., unreacted starting materials).
  • X-ray crystallography (if crystals are obtainable) for definitive structural confirmation. SHELX software is widely used for refining crystallographic data, though challenges like twinning or low-resolution data may require robust pipelines .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved for this compound?

High-resolution X-ray data collection and advanced refinement tools in SHELXL are essential. For twinned crystals, the HKLF5 format in SHELX can model twin laws, while disorder in flexible groups (e.g., the ethanol chain) is addressed using PART and AFIX commands to split atomic positions. Computational pre-screening of crystallization conditions (e.g., solvent polarity) may improve crystal quality .

Q. What strategies mitigate side reactions during synthesis, such as hydrolysis of the chloropyrimidine group?

Control of moisture and temperature is critical. Anhydrous solvents (e.g., dried toluene) and inert atmospheres (N₂/Ar) minimize hydrolysis. Kinetic studies suggest that lower temperatures (e.g., 0–25°C) during chloropyrimidine coupling reduce decomposition. Alternatively, protecting groups on the aminoethanol moiety (e.g., tert-butyl carbamate) can be employed and later deprotected .

Q. How do solvent polarity and catalyst choice influence the reaction mechanism?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amino group, accelerating substitution at the 2-chloro position. Acidic catalysts (e.g., HCl in ethanol) protonate the pyrimidine ring, increasing electrophilicity. However, protic solvents may promote undesired side reactions, necessitating a balance between reactivity and selectivity .

Data Interpretation and Contradictions

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Compare experimental data with DFT-calculated shifts (using software like Gaussian or ORCA) under simulated solvent conditions. For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) can resolve connectivity issues .

Q. What explains variations in reported yield for similar synthetic protocols?

Yield disparities (e.g., 40–88% in pyrimidine syntheses) may stem from differences in:

  • Purification methods : Column chromatography vs. recrystallization.
  • Reagent quality : Trace moisture in solvents or bases.
  • Scale : Smaller scales often have higher surface-area-to-volume ratios, affecting heat/mass transfer .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood due to potential toxicity of chloropyrimidines.
  • Store under inert gas (N₂) at –20°C to prevent degradation .

Structural Modifications

Q. How can structural analogs be designed to enhance solubility or bioactivity?

  • Introduce hydrophilic groups (e.g., sulfonate, PEG chains) on the ethanolamine moiety.
  • Replace the 2-chloro group with fluorinated or methoxy substituents to modulate electronic properties.
  • Explore spirocyclic or fused-ring systems to restrict conformational flexibility .

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2-[(2-Chloropyrimidin-4-yl)amino]ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.